molecular formula C7H11NO2 B6282829 rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis CAS No. 1932637-05-2

rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis

Cat. No. B6282829
CAS RN: 1932637-05-2
M. Wt: 141.2
InChI Key:
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Description

Rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a chiral cyclic compound with a bicyclic structure that has been found to possess anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties. The compound has been studied extensively for its potential medicinal applications, as well as its use in laboratory experiments.

Scientific Research Applications

Cancer Treatment

This compound has shown promise in the treatment of cancer. It acts as an inhibitor of epidermal growth factor receptor (EGFR, ERBB 1) and Human epidermal growth factor receptor 2 (HER2, ERBB2), which are often overexpressed in cancer cells. By targeting these receptors, the compound can potentially interfere with the signaling pathways that promote cancer cell proliferation .

Neurological Disorders

Due to its structural similarity to pyrrolopyridine, this compound may have applications in treating neurological disorders. Pyrrolopyridine derivatives have been studied for their neuroprotective properties, suggesting potential uses in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis involves the cyclization of a precursor compound containing a furo[3,2-c]pyridine ring and a carbonyl group. The cis configuration is achieved through the use of a chiral catalyst.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "p-toluenesulfonic acid", "methyl magnesium bromide", "copper(II) sulfate pentahydrate", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Conversion of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid to its methyl ester using methanol and hydrochloric acid", "Addition of methyl magnesium bromide to the methyl ester to form the corresponding alcohol", "Conversion of the alcohol to the corresponding ketone using p-toluenesulfonic acid and acetic anhydride", "Addition of sodium borohydride to the ketone to form the corresponding alcohol", "Conversion of the alcohol to the corresponding mesylate using methanesulfonyl chloride and triethylamine", "Addition of sodium ethoxide to the mesylate to form the corresponding alkoxide", "Cyclization of the alkoxide with ethyl acetoacetate in the presence of copper(II) sulfate pentahydrate to form the furo[3,2-c]pyridine ring", "Hydrolysis of the ester group using sodium hydroxide to form the corresponding acid", "Conversion of the acid to the corresponding acid chloride using thionyl chloride", "Addition of the acid chloride to a solution of racemic amine in ethanol in the presence of a chiral catalyst to form the cis isomer of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one", "Neutralization of the reaction mixture using hydrochloric acid", "Extraction of the product using ethyl acetate", "Purification of the product using column chromatography", "Characterization of the product using spectroscopic techniques" ] }

CAS RN

1932637-05-2

Product Name

rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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